5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is a complex organic compound that belongs to the class of pyridinylpiperazines. This compound is characterized by its unique structure which includes a piperazine ring, an oxadiazole moiety, and a pyridine group. It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological disorders.
This compound is classified as an organonitrogen compound due to the presence of nitrogen in its structure. It also falls under the category of heterocyclic compounds, specifically those containing both piperazine and pyridine rings.
The synthesis of 5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine typically involves multi-step reactions. The general approach includes:
The synthesis often employs solvents like dimethylformamide or dimethyl sulfoxide to facilitate reactions under controlled temperatures. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
The molecular formula for this compound is C_{24}H_{30}N_{4}O. It features:
The molecular weight is approximately 398.52 g/mol. Structural data can be represented using SMILES notation: CCN(CC)C1=CC=CC=N1C(=O)N2C(=O)C(=N2)C3=CC=C(C=C3)N4CCN(CC4)C(=C)
.
The compound can undergo various chemical reactions typical for piperazines and oxadiazoles, including:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for this compound involves modulation of neurotransmitter systems in the brain, particularly those related to serotonin and dopamine pathways. By interacting with specific receptors such as serotonin receptors (5-HT) or dopamine receptors (D2), it may exhibit anxiolytic or antidepressant effects.
In vitro studies indicate that compounds with similar structures have shown affinity for these receptors, suggesting potential therapeutic effects in mood disorders .
Relevant data includes:
This compound has potential applications in drug development aimed at treating psychiatric disorders such as depression and anxiety. Its structural components allow for interactions with various biological targets, making it a candidate for further pharmacological studies.
Additionally, it may serve as a lead compound for synthesizing derivatives with improved efficacy or reduced side effects in therapeutic applications related to central nervous system disorders .
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0